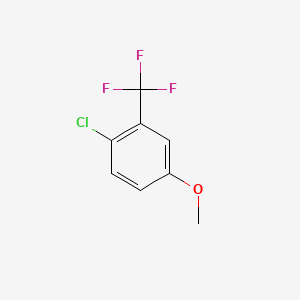

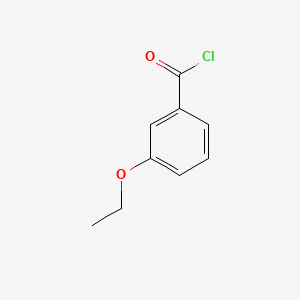

4-Chloro-3-(trifluoromethyl)anisole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Chloro-3-(trifluoromethyl)anisole is a chemical species that is part of a broader class of compounds with potential applications in various fields, including materials science and pharmaceuticals. While the provided papers do not directly discuss 4-Chloro-3-(trifluoromethyl)anisole, they do provide insights into related compounds that can help infer some of its properties and synthesis methods.

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions with perfluoro-vinyl-perfluoro-methyl ether, as seen in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline with a high overall yield of 72.0% . This suggests that the synthesis of 4-Chloro-3-(trifluoromethyl)anisole could also involve similar multi-step processes, potentially with high yields and minimal environmental impact.

Molecular Structure Analysis

The molecular structure and conformation of trifluoromethyl compounds can be complex, as evidenced by the study of trifluoromethyl chlorosulfonate, which exhibits a single conformer with a gauche orientation of the CF3 group relative to the S-Cl bond . This indicates that 4-Chloro-3-(trifluoromethyl)anisole may also exhibit specific conformational properties that could be elucidated using similar experimental and theoretical methods.

Chemical Reactions Analysis

The reactivity of polyfluoro-compounds with other reagents, such as aluminium trichloride, can lead to various reactions including isomerisation, halogen exchange, and ring opening, resulting in a range of products . This suggests that 4-Chloro-3-(trifluoromethyl)anisole could also participate in diverse chemical reactions, potentially leading to the formation of various derivatives and by-products.

Physical and Chemical Properties Analysis

The vibrational analysis of related aniline compounds, such as 4-chloro-3-(trifluoromethyl)aniline, provides insights into the effects of substituents on the vibrational spectra and the structure of the molecules . Theoretical computations, including density functional theory, can predict hyperconjugation interactions, HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces, which are crucial for understanding the physical and chemical properties of these compounds . These methods could be applied to 4-Chloro-3-(trifluoromethyl)anisole to gain a comprehensive understanding of its properties.

Applications De Recherche Scientifique

Long-range Electron-withdrawing Substituent Effects

4-Chloro-3-(trifluoromethyl)anisole demonstrates the unique capabilities of the trifluoromethoxy group as a potent electron-withdrawing substituent, affecting the basicity and reactivity of arylmetal compounds even at meta or para positions. This characteristic is leveraged in synthetic chemistry for selective deprotonation and lithiation reactions, highlighting its utility in designing molecules with specific electronic properties (Castagnetti & Schlosser, 2002).

Vibrational Analysis for NLO Materials

The vibrational properties of 4-Chloro-3-(trifluoromethyl)aniline derivatives, closely related to 4-Chloro-3-(trifluoromethyl)anisole, have been studied for their potential in nonlinear optical (NLO) materials. Experimental and theoretical analyses reveal the effects of electron-withdrawing and donating substituents on the vibrational spectra, providing insights into their electronic structure and interactions. This research emphasizes the relevance of such compounds in developing NLO materials with tailored properties (Revathi et al., 2017).

Activation in Organoplatinum(II) Complexes

The role of 4-Chloro-3-(trifluoromethyl)anisole in the activation of anisole by organoplatinum(II) complexes underscores its significance in facilitating selective C–H bond activation. This work not only contributes to the understanding of the mechanistic aspects of C–H activation but also highlights the potential of such substrates in organometallic chemistry and catalysis (Bonnington et al., 2012).

Photolysis and Radical Formation

Investigations into the photolysis of 4-chloroanisole in the presence of oxygen have led to the observation of 4-methoxyphenylperoxyl radical formation. This research provides valuable insights into the photochemical behavior of chloroaromatics, including 4-Chloro-3-(trifluoromethyl)anisole analogs, and their potential for generating phenylperoxyl radicals, which could have implications in environmental chemistry and oxidative processes (Silva et al., 2006).

Environmental Implications in Water Treatment

The formation of chloroanisoles, including compounds related to 4-Chloro-3-(trifluoromethyl)anisole, during water chlorination processes has been studied to understand and minimize off-flavor compounds in drinking water. This research provides a kinetic model to predict the formation of chloroanisoles under various water quality parameters, contributing to the improvement of water treatment practices to ensure quality and safety (Zhang et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

1-chloro-4-methoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFKNQCAJLSTLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378752 |

Source

|

| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(trifluoromethyl)anisole | |

CAS RN |

400-73-7 |

Source

|

| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

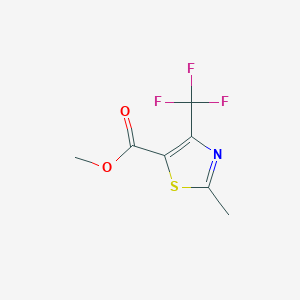

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)